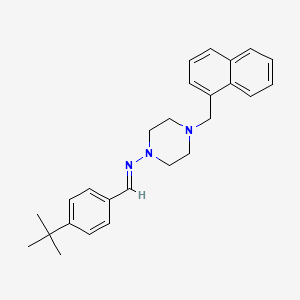![molecular formula C19H23N3O3 B5558974 (3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)
(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole and pyridine derivatives are important in the field of medicinal chemistry and organic synthesis due to their wide range of biological activities and their utility as building blocks in organic synthesis. The compound belongs to this class, suggesting its relevance in similar contexts.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, a process found useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Such methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray powder diffraction is a common technique for determining the molecular structure of such compounds. For instance, the molecular structure of related compounds has been elucidated using this method, providing detailed information about the arrangement of atoms within the molecule (Wang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives includes their participation in various organic reactions, such as cycloadditions, nucleophilic substitutions, and more. These reactions often lead to the formation of complex molecules with potential biological activity. The study of similar compounds provides insights into the types of reactions that the compound might undergo (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies, such as those conducted on related pyrazole derivatives (Kumarasinghe et al., 2009).
Scientific Research Applications
Chemical Synthesis and Characterization
Several studies have demonstrated the significance of compounds related to "(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid" in the synthesis of novel chemical structures. For instance, Ghaedi et al. (2015) presented a facile and novel approach for synthesizing new pyrazolo[3,4-b]pyridine derivatives, showcasing the utility of pyrazole-5-amine derivatives and activated carbonyl groups in creating N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015). This underscores the potential of similar compounds in facilitating the development of new chemical entities with diverse applications.
Therapeutic Potential
Latli et al. (2018) discussed potent and selective CC chemokine receptor 1 antagonists, highlighting the role of compounds with a structure akin to "(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid" in the treatment of inflammatory diseases such as rheumatoid arthritis (Latli et al., 2018). These findings emphasize the compound's potential application in drug development, particularly for diseases involving inflammation.
Material Science and Chemistry Applications
Research also extends into material science, where compounds related to "(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid" serve as intermediates in the synthesis of complex molecules. Wang et al. (2017) reported on the X-ray powder diffraction data for a compound that is an important intermediate in the synthesis of apixaban, an anticoagulant, demonstrating the critical role of such compounds in the development and characterization of pharmaceutical agents (Wang et al., 2017).
properties
IUPAC Name |
(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-22-13(3)9-17(20-22)18(23)21-10-15(16(11-21)19(24)25)14-8-6-5-7-12(14)2/h5-9,15-16H,4,10-11H2,1-3H3,(H,24,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXFDSHBXMCGTE-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)



![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)


![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)